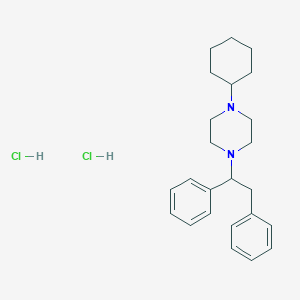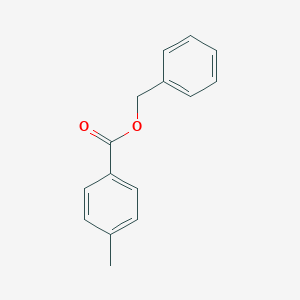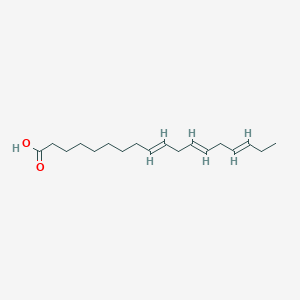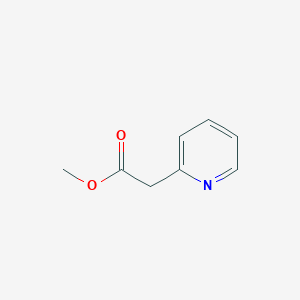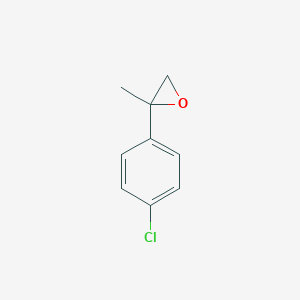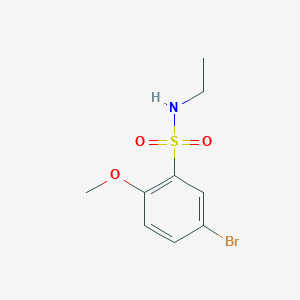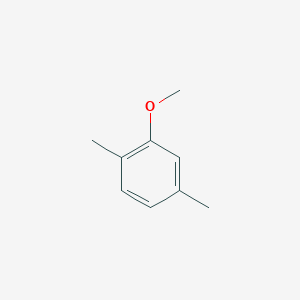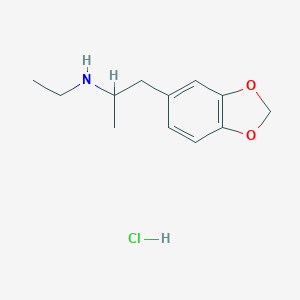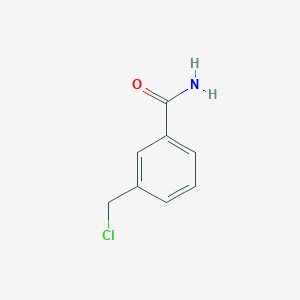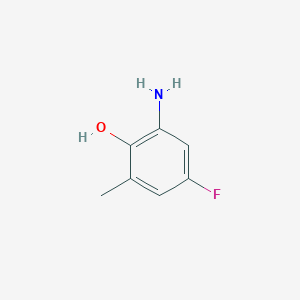
2-Amino-4-fluoro-6-methylphenol
Descripción general
Descripción
2-Amino-4-fluoro-6-methylphenol is a chemical compound with the molecular formula C7H8FNO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of phenols like this compound can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an amino group (-NH2), a fluorine atom, and a methyl group (-CH3) attached to it. The molecular weight of this compound is 141.143 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 250.4±40.0 °C at 760 mmHg . The compound is solid in form .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to 2-Amino-4-fluoro-6-methylphenol, serves as a foundational fluorophoric platform for crafting chemosensors. These sensors are adept at detecting a variety of analytes, including metal ions (Zn2+, Cu2+, Al3+, etc.), anions (N3−, H2PO4−, etc.), and neutral molecules like cysteine and glutathione. The selectivity and sensitivity of DFP-based chemosensors towards these analytes have been extensively documented, showcasing their potential for environmental monitoring, biological research, and diagnostic applications (Roy, 2021).
Advanced Synthesis Methods
Research on compounds similar to this compound has led to innovative synthesis methods for related chemicals. An example includes the development of a practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of certain pharmaceuticals. This methodological advancement addresses cost and safety challenges associated with previous synthesis strategies, highlighting the importance of such compounds in facilitating the efficient production of medically relevant materials (Qiu et al., 2009).
Pharmacological Research
Compounds structurally related to this compound, such as Chlorogenic Acid (CGA), demonstrate significant therapeutic potential. CGA exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its role in modulating lipid and glucose metabolism highlights its potential in treating metabolic disorders such as diabetes and obesity. This underscores the broader pharmacological applicability of compounds within this chemical class in addressing a variety of health issues (Naveed et al., 2018).
Environmental and Toxicological Studies
Environmental research on fluorinated compounds, including those structurally akin to this compound, has focused on understanding their occurrence, fate, and toxicity in the environment. For example, studies on synthetic phenolic antioxidants (SPAs) reveal their widespread presence across various environmental matrices and potential health risks due to their toxicity. This research highlights the environmental impact and health implications of fluorinated compounds, advocating for the development of safer alternatives (Liu & Mabury, 2020).
Safety and Hazards
The safety data sheet for a similar compound, 2-Amino-4-methylphenol, suggests that it may cause skin irritation, serious eye irritation, and specific target organ toxicity upon single exposure . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling the compound .
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-4-fluoro-6-methylphenol is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is involved in the biosynthesis of cobalamin (vitamin B12) in bacteria .
Mode of Action
It’s likely that the compound interacts with its target enzyme to modulate its activity .
Biochemical Pathways
Given its target, it’s likely that the compound impacts the biosynthesis of cobalamin (vitamin b12) in bacteria .
Propiedades
IUPAC Name |
2-amino-4-fluoro-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLYMCBIHZTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576709 | |
| Record name | 2-Amino-4-fluoro-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133788-81-5 | |
| Record name | 2-Amino-4-fluoro-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

